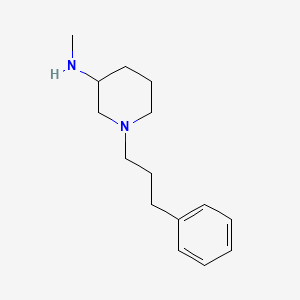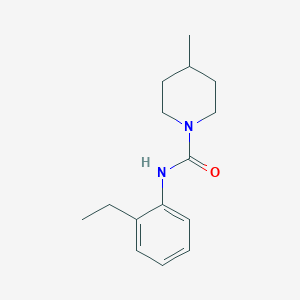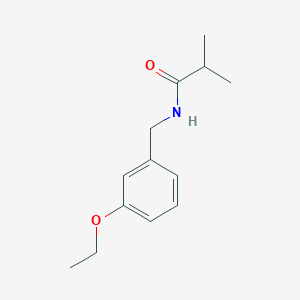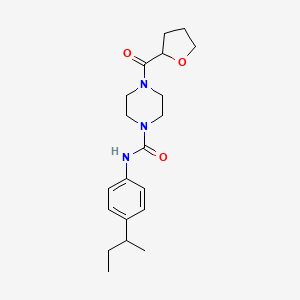
N-methyl-1-(3-phenylpropyl)-3-piperidinamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of organic compounds often involves various chemical reactions, including addition, substitution, elimination, and rearrangement reactions. The exact process would depend on the specific compound being synthesized .Molecular Structure Analysis
The molecular structure of an organic compound can be determined using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis
Organic compounds can undergo a wide range of chemical reactions. The type of reaction depends on the functional groups present in the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of organic compounds include their melting and boiling points, solubility, color, odor, and reactivity. These properties can be determined through various experimental methods .Aplicaciones Científicas De Investigación
Receptor Agonist Development
- N-methyl-1-(3-phenylpropyl)-3-piperidinamine analogs have been investigated for their potential as receptor agonists. For example, a compound related to this compound, GSK962040, was identified as a motilin receptor agonist with promising pharmacokinetic profiles, offering potential for gastrointestinal transit disorders treatment (Westaway et al., 2009).
Opioid Receptor Properties
- Studies on N-substituted piperidines, including this compound derivatives, have explored their roles as opioid receptor antagonists. The modifications in the piperidine structure influence their potency and selectivity toward opioid receptors (Kormos et al., 2014).
Analgesic Activity
- The analgesic properties of this compound and its isomers have been a subject of research. Ohmefentanyl, an analog, showed high affinity and selectivity for opioid mu receptors, suggesting significant potential for pain management (Wang et al., 1995).
Novel Compound Discovery
- Research into piperidine derivatives, including those similar to this compound, has led to the discovery of new compounds with potential analgesic properties, albeit with varying degrees of potency (Abbas et al., 1977).
Insecticidal Properties
- Piperidine derivatives, including this compound, have been identified in plants like Piper nigrum (black pepper) and possess insecticidal properties. This highlights their potential in developing natural insecticides (Ni et al., 2017).
Neuropeptide Y Receptor Antagonism
- This compound related compounds have been studied as neuropeptide Y receptor antagonists, offering insights into the development of obesity treatments (Mullins et al., 2008).
Aromatase Inhibition
- Piperidine-2,6-diones, structurally related to this compound, have shown potential as aromatase inhibitors, suggesting applications in hormone-dependent breast cancer treatment (Hartmann & Batzl, 1986).
Corrosion Inhibition
- This compound derivatives have been evaluated as corrosion inhibitors, particularly in steel, highlighting their utility in industrial applications (Verma et al., 2016).
Anti-Angiogenic and DNA Cleavage Activities
- Novel derivatives of this compound have demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-methyl-1-(3-phenylpropyl)piperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-16-15-10-6-12-17(13-15)11-5-9-14-7-3-2-4-8-14/h2-4,7-8,15-16H,5-6,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSVDRGNYBBUHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)CCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5432000.png)

![N-(5-chloro-2-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5432016.png)

![2-[4-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5432028.png)
![tert-butyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5432033.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5432040.png)
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide](/img/structure/B5432041.png)
![N-(1-methyl-1H-pyrazol-4-yl)-2-{3-[4-(trifluoromethyl)benzoyl]piperidin-1-yl}acetamide](/img/structure/B5432065.png)


![5-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylcarbonyl]-4-phenyl-2-pyrimidinamine](/img/structure/B5432086.png)
![ethyl 2-[4-(methoxycarbonyl)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5432089.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5432090.png)